4-Chloro-5-isobutylthieno[2,3-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11ClN2S |
|---|---|
Molecular Weight |
226.73 g/mol |
IUPAC Name |
4-chloro-5-(2-methylpropyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H11ClN2S/c1-6(2)3-7-4-14-10-8(7)9(11)12-5-13-10/h4-6H,3H2,1-2H3 |
InChI Key |
DKUQFRZCIDTYDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CSC2=C1C(=NC=N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 5 Isobutylthieno 2,3 D Pyrimidine and Analogues
Foundational Synthetic Pathways for Thieno[2,3-d]pyrimidines
The assembly of the core thieno[2,3-d]pyrimidine (B153573) structure can be approached in two main stages: the formation of the thiophene (B33073) ring followed by the construction of the pyrimidine (B1678525) ring.
A cornerstone in the synthesis of the requisite 2-aminothiophene precursors is the Gewald reaction. wikipedia.org This multicomponent reaction provides a versatile and efficient route to highly substituted 2-aminothiophenes by condensing a ketone or aldehyde with an α-cyanoester (or other active methylene (B1212753) nitrile) in the presence of elemental sulfur and a base, such as triethylamine (B128534) or morpholine. wikipedia.orgscielo.br
The mechanism proceeds via an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.org The flexibility of the Gewald reaction allows for the introduction of various substituents on the thiophene ring by simply changing the ketone and nitrile starting materials. core.ac.uk For instance, using a cyclic ketone like cyclohexanone (B45756) leads to tetrahydrobenzo[b]thiophenes, which are common precursors for related thieno[2,3-d]pyrimidines. rsc.orgresearchgate.netnih.gov
Table 1: Examples of Gewald Reaction for 2-Aminothiophene Synthesis
| Ketone/Aldehyde | Active Methylene Nitrile | Base | Product |
|---|---|---|---|
| Pyranone | Malononitrile | Triethylamine | 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile scielo.br |
| Ketone (generic) | α-Cyanoester | Base (generic) | Polysubstituted 2-aminothiophene wikipedia.org |
Once the 2-aminothiophene-3-carboxylate or 3-carbonitrile is obtained, the pyrimidine ring is typically formed through cyclocondensation reactions. A variety of reagents can be employed to construct the pyrimidine ring, depending on the desired substitution pattern.
Common methods include:
Reaction with Formamide (B127407): Heating a 2-aminothiophene-3-carboxamide (B79593) or related ester with formamide at high temperatures is a direct method to produce thieno[2,3-d]pyrimidin-4(3H)-ones. nih.gov
Reaction with Urea (B33335): Fusing a 2-aminothiophene-3-carboxylate with urea at elevated temperatures (e.g., 190-200°C) yields the corresponding thieno[2,3-d]pyrimidine-2,4-diols. ijacskros.comekb.eg
Reaction with Isothiocyanates: Treatment of 2-aminothiophenes with isothiocyanates can lead to the formation of 2-thioxo-thieno[2,3-d]pyrimidine derivatives. ekb.eg
Reaction with Formamidine or Guanidine (B92328): Condensation with reagents like guanidine or chloroformamidine (B3279071) hydrochloride allows for the synthesis of 2-aminothieno[2,3-d]pyrimidines. core.ac.uk
Dimroth Rearrangement: In some synthetic routes, an intermediate is formed which then undergoes a Dimroth rearrangement to yield the final thieno[2,3-d]pyrimidine product. scielo.br
Synthetic Routes to the 4-Chloro-5-isobutylthieno[2,3-d]pyrimidine Core Structure
The synthesis of the specifically substituted this compound requires a tailored approach that combines the foundational pathways with specific substituent-introducing steps.
The 4-chloro group is a key functional handle for further derivatization and is almost universally introduced by the chlorination of a thieno[2,3-d]pyrimidin-4(3H)-one precursor. chemicalbook.com This transformation is a standard procedure in heterocyclic chemistry. The most common reagents used for this purpose are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). nih.govchemicalbook.comchemicalbook.com The reaction involves heating the thieno[2,3-d]pyrimidin-4(3H)-one with an excess of the chlorinating agent, which converts the 4-oxo (or its tautomeric 4-hydroxy) group into the 4-chloro substituent. ijacskros.comchemicalbook.com The resulting 4-chlorothieno[2,3-d]pyrimidine (B15048) is a reactive intermediate, particularly for nucleophilic aromatic substitution at the C4 position. chemicalbook.com
Table 2: Typical Chlorination of Thieno[2,3-d]pyrimidin-4(3H)-one
| Starting Material | Chlorinating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Thieno[2,3-d]pyrimidin-4(3H)-one | POCl₃ | Reflux, 6 h | 4-Chlorothieno[2,3-d]pyrimidine | - | ijacskros.com |
| Thieno[2,3-d]pyrimidin-4(3H)-one | Oxalyl chloride, cat. DMF | Reflux, 3 h | 4-Chlorothieno[2,3-d]pyrimidine | 96% | chemicalbook.com |
The introduction of the 5-isobutyl group onto the thieno[2,3-d]pyrimidine scaffold is most strategically accomplished during the initial construction of the thiophene ring. This is achieved by selecting the appropriate ketone for the Gewald reaction. To obtain a 5-isobutyl substituent, the reaction would utilize 4-methyl-2-pentanone (B128772) (also known as methyl isobutyl ketone) as the carbonyl component.
The synthetic sequence would be as follows:
Gewald Reaction: Condensation of 4-methyl-2-pentanone with an active methylene nitrile, such as ethyl cyanoacetate, and elemental sulfur in the presence of a base. This would yield ethyl 2-amino-5-isobutyl-4-methylthiophene-3-carboxylate.
Pyrimidine Ring Formation: The resulting substituted 2-aminothiophene is then cyclized, for example, by heating with formamide, to produce 5-isobutyl-4-methylthieno[2,3-d]pyrimidin-4(3H)-one.
Chlorination: The final step would be the chlorination of the 4-oxo group using a reagent like POCl₃, as described previously, to afford the target compound, this compound.
Chemical Transformations and Derivatization of Thieno[2,3-d]pyrimidine Scaffolds
The thieno[2,3-d]pyrimidine core, particularly when functionalized with a 4-chloro group, is a versatile scaffold for further chemical modification. The electron-withdrawing nature of the pyrimidine ring and the nitrogen atoms makes the C4 position highly susceptible to nucleophilic substitution. This reactivity is widely exploited to generate libraries of derivatives for various applications, including drug discovery. nih.govsci-hub.se
Common transformations include:
Amination: The 4-chloro group is readily displaced by primary and secondary amines (including anilines and piperazines) to yield 4-aminothieno[2,3-d]pyrimidine derivatives. These reactions are often carried out in a suitable solvent like isopropanol (B130326) or tert-butanol, sometimes with a base to scavenge the HCl byproduct. scielo.brnih.gov
Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base leads to the formation of 4-alkoxy or 4-aryloxy ethers.
Thiolation: Displacement of the chlorine with thiols provides access to 4-(alkylthio) or 4-(arylthio) derivatives.
Other positions on the ring system can also be functionalized. For example, Vilsmeier-Haack formylation can introduce an aldehyde group, which can then be used in a variety of subsequent reactions like condensation with active methylene compounds or conversion to other functional groups. researchgate.net These derivatization strategies allow for extensive exploration of the structure-activity relationship of the thieno[2,3-d]pyrimidine scaffold. sci-hub.se
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile |
| 4-Chlorothieno[2,3-d]pyrimidine |
| Thieno[2,3-d]pyrimidin-4(3H)-one |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
| Thieno[2,3-d]pyrimidine-2,4-diol |
| 2-Thioxo-thieno[2,3-d]pyrimidine |
| 2-Aminothieno[2,3-d]pyrimidine |
| 4-Chloro-5,6,7,8-tetrahydrobenzo sci-hub.seresearchgate.netthieno[2,3-d]pyrimidine |
| 5,6,7,8-Tetrahydrobenzo sci-hub.seresearchgate.netthieno[2,3-d]pyrimidin-4-ol |
| 4-Methyl-2-pentanone |
| Ethyl cyanoacetate |
| Ethyl 2-amino-5-isobutyl-4-methylthiophene-3-carboxylate |
| 5-Isobutyl-4-methylthieno[2,3-d]pyrimidin-4(3H)-one |
| 4-Aminothieno[2,3-d]pyrimidine |
| Phosphorus oxychloride |
| Thionyl chloride |
| N,N-Dimethylformamide |
| Formamide |
| Urea |
| Guanidine |
| Chloroformamidine hydrochloride |
| Triethylamine |
| Morpholine |
| Malononitrile |
| Cyclohexanone |
| Pyranone |
| Elemental sulfur |
| Isopropanol |
| tert-Butanol |
| Piperazine |
Functionalization at Position 2
Modifications at the 2-position of the thieno[2,3-d]pyrimidine ring system are integral to building molecular complexity and modulating biological activity. A common precursor for these modifications is a 2-aminothiophene derivative, which undergoes cyclization to form the fused pyrimidine ring.
For instance, reacting 2-amino-4-(thiophen-2-yl)thiophene-3-carbonitrile with methylisothiocyanate yields a 2-thioxo derivative. This intermediate can be further functionalized. Treatment with methyl iodide leads to the formation of a 2-(methylthio) group, which can then be displaced by nucleophiles like hydrazine. ekb.eg The resulting 2-hydrazinyl intermediate is a versatile building block for creating more complex structures, such as triazolopyrimidines, by reacting with reagents like formic acid or isothiocyanates. ekb.eg
Table 1: Examples of Functionalization at Position 2 of Thieno[2,3-d]pyrimidine Analogs
| Starting Material | Reagent(s) | Product | Reference |
| 2-Amino-4-(thiophen-2-yl)thiophene-3-carbonitrile | 1. Methylisothiocyanate 2. Methyl Iodide | 3-Methyl-2-(methylthio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-imine | ekb.eg |
| 3-Methyl-2-(methylthio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-imine | Hydrazine Hydrate | 2-Hydrazinyl-3-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-imine | ekb.eg |
| 2-Hydrazinyl-3-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-imine | Formic Acid | Triazolopyrimidine derivative | ekb.eg |
Nucleophilic Aromatic Substitution at Position 4
The chlorine atom at the 4-position of 4-chlorothieno[2,3-d]pyrimidines is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the synthesis of a vast array of derivatives. The electron-withdrawing nature of the pyrimidine ring and the adjacent sulfur atom in the thiophene ring activates the C4 position for nucleophilic attack. stackexchange.commdpi.com
This reaction is widely employed to introduce various functional groups by reacting the 4-chloro precursor with different nucleophiles. A broad range of amines, including alkylamines and arylamines, have been used to synthesize 4-amino-substituted thieno[2,3-d]pyrimidines. nih.govnih.gov The reaction typically proceeds under mild conditions, often requiring just gentle heating in a suitable solvent like ethanol (B145695) or isopropanol. nih.govnih.gov The displacement of the chloride is an efficient method for creating libraries of compounds for biological screening. nih.govnih.gov
Table 2: Nucleophilic Aromatic Substitution (SNAr) Reactions at C4
| Substrate | Nucleophile | Solvent/Conditions | Product Type | Reference |
| 4-Chlorothieno[2,3-d]pyrimidine derivatives | Various amines | Ethanol or Isopropanol / Reflux | 4-Alkylamino- or 4-Arylaminothieno[2,3-d]pyrimidines | nih.gov |
| 4-Chlorothieno[2,3-d]pyrimidine-6-carbonitrile | Amines | Not specified | 4-Aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives | nih.gov |
| 4-Chlorothieno[2,3-d]pyrimidine derivatives | Morpholine | Ethanol:Isopropanol (1:1) / Reflux | 4-Morpholinothieno[2,3-d]pyrimidine derivatives | nih.gov |
Modifications at Position 5 (e.g., Isobutyl to Phenyl Substituent Variation)
The substituent at the 5-position of the thieno[2,3-d]pyrimidine core originates from the starting thiophene precursor. Varying this group from an isobutyl to a phenyl substituent, for example, requires starting with a different 2-aminothiophene raw material. The synthesis of the thieno[2,3-d]pyrimidine-4-one core is often achieved through the cyclization of 2-aminothiophene-3-carboxamide or related derivatives. nih.gov
For a 5-phenyl derivative, the synthesis would begin with a 2-amino-4-phenylthiophene-3-carbonitrile or carboxamide. This precursor is then cyclized, often using reagents like formic acid or acyl chlorides, to form the 5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one. scielo.br Chlorination of this pyrimidinone, typically with phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), provides the key intermediate, 4-chloro-5-phenylthieno[2,3-d]pyrimidine. nih.govchemicalbook.com This intermediate can then undergo nucleophilic substitution at the 4-position as described previously.
Emerging Synthetic Approaches and Methodological Advancements
To improve efficiency, yield, and environmental footprint, modern synthetic chemistry has moved towards advanced methodologies. Microwave-assisted synthesis and one-pot reactions are two such approaches that have been successfully applied to the synthesis of thieno[2,3-d]pyrimidines.
Microwave-Assisted Synthesis Techniques
Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. nih.govnih.gov This technique has been successfully applied to several steps in the synthesis of thieno[2,3-d]pyrimidine derivatives. nih.govresearchgate.net For example, the transformation of 2-aminothiophene-3-carboxylic acid derivatives into the corresponding thieno[2,3-d]pyrimidin-4-one and its subsequent chlorination to the 4-chloro derivative can be efficiently achieved under microwave irradiation. researchgate.net This method provides a rapid and efficient pathway to key intermediates and final products, facilitating the exploration of this chemical space for drug discovery. nih.govresearchgate.net
One-Pot and Multi-Component Reaction Methodologies
One-pot and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single procedure without isolating intermediates. The synthesis of thieno[2,3-d]pyrimidine derivatives is well-suited to these approaches.
The Gewald reaction, a classic MCR, is often the first step in constructing the initial 2-aminothiophene ring. nih.gov More advanced one-pot procedures have been developed to construct the entire thieno[2,3-d]pyrimidine system. For example, 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized in a one-pot reaction from 2H-thieno[2,3-d] nih.govresearchgate.netoxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamines. nih.gov Similarly, 3-arylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones can be prepared via a one-pot, base-catalyzed cyclocondensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with aryl isocyanates. researchgate.net These methods streamline the synthetic process, making it more efficient and scalable.
Structure Activity Relationship Sar Studies of 4 Chloro 5 Isobutylthieno 2,3 D Pyrimidine Derivatives
Positional Effects of Substituents on Biological Activity
The pharmacological profile of thieno[2,3-d]pyrimidine (B153573) derivatives is profoundly influenced by the substituents attached to both the thiophene (B33073) and pyrimidine (B1678525) rings. Specific substitutions at key positions can dictate the molecule's potency, selectivity, and mechanism of action.
Influence of the 5-Isobutyl Group on Pharmacological Profiles
While extensive research has been conducted on various substitutions on the thieno[2,3-d]pyrimidine core, specific and detailed SAR studies focusing exclusively on the influence of a 5-isobutyl group are not extensively detailed in the reviewed scientific literature. However, general studies on substitutions at the 5- and 6-positions of the thiophene ring indicate that the nature of these groups is critical for biological activity. For instance, research has shown that bulky and lipophilic groups, such as a cyclohexyl moiety, fused at the 5,6-positions can lead to higher anticancer activity compared to phenyl derivatives. mdpi.com This suggests that the size and lipophilicity of substituents on the thiophene ring, such as the isobutyl group, play a significant role in the pharmacological profile of these compounds.
Impact of Halogenation at Positions 2 and 4
Halogenation, particularly at the C4 position of the pyrimidine ring, is a key determinant of the biological activity in thienopyrimidine derivatives. A chlorine atom at the C4 position is often a critical feature for potent bioactivity. For the isomeric thieno[3,2-d]pyrimidines, the presence of chlorine at C4 was found to be essential for their antiproliferative effects. nih.gov
Studies on thieno[2,3-d]pyrimidines have further established the importance of the C4 position. Derivatives with substitutions at this position are considered the most biologically significant. nih.gov For example, a 4-chloro-acetohydrazide derivative of a thienopyrimidine core demonstrated the most potent cytotoxic effects against several cancer cell lines. nih.gov The C4-chloro group serves as a versatile chemical handle, allowing for the synthesis of a wide array of 4-substituted amino derivatives, which has been a fruitful strategy in developing potent cytotoxic agents. mdpi.com Modifications at the C2 position, such as the introduction of alkylthio groups, have also been shown to yield compounds with significant spasmolytic activity, indicating that substitution at this position also modulates the pharmacological effects. nih.gov
Comparative SAR Analysis with Different Thienopyrimidine Isomers
Thienopyrimidines exist in three main isomeric forms: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines. ijacskros.com Comparative studies have shown that the specific arrangement of the fused thiophene and pyrimidine rings has a substantial impact on biological activity.
In anticancer assays, thieno[2,3-d]pyrimidine derivatives have demonstrated superior potency compared to their corresponding thieno[3,2-d]pyrimidine (B1254671) isomers when tested against the same cancer cell lines. mdpi.com This highlights the favorable orientation of the thiophene and pyrimidine rings in the [2,3-d] fusion for anticancer activity. While both scaffolds have been utilized in the design of kinase inhibitors, the thieno[2,3-d]pyrimidine core is often considered a more opulent heterocycle in drug discovery for anticancer applications. researchgate.netnih.gov
SAR in Context of Specific Biological Activities
The SAR of thieno[2,3-d]pyrimidine derivatives is often explored within the context of specific therapeutic targets, leading to distinct structural requirements for different biological activities such as anticancer and anti-inflammatory effects.
Anticancer Activity SAR
The anticancer activity of thieno[2,3-d]pyrimidines is intricately linked to the substitution patterns around the core scaffold. These compounds often act as kinase inhibitors, and their design is influenced by their structural resemblance to the quinazoline (B50416) nucleus found in approved EGFR inhibitors like Gefitinib. researchgate.netscielo.br
Key SAR findings for anticancer activity include:
Position 4: Substitutions at the C4 position of the pyrimidine ring are of paramount importance. The introduction of various amine-containing side chains at this position has yielded highly potent cytotoxic compounds. nih.govmdpi.com
Position 2: The introduction of an arylethylamine substituent at the C2 position has been shown to increase bioactivity. mdpi.com Specifically, a 2-(benzylamino) group on a 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one scaffold resulted in a highly active compound against melanoma cell lines. mdpi.com
Positions 5 and 6: The nature of substituents on the thiophene ring significantly modulates anticancer potency. An annealed cyclohexyl ring at the C5-C6 positions generally confers greater activity than a phenyl ring at the same location. mdpi.com
Position 3: The addition of biologically active benzenesulfonamide (B165840) moieties at the N3 position has produced derivatives with potent anti-breast cancer activity, often exceeding that of the reference drug Doxorubicin. researchgate.netalliedacademies.org
Table 1: SAR of Thieno[2,3-d]pyrimidine Derivatives for Anticancer Activity
| Compound Series | Key Structural Features | Observed Activity | Reference |
|---|---|---|---|
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | - Benzylamino group at C2
| Potent cytotoxicity against melanoma cell line MDA-MB-435. | mdpi.com |
| 4-Substituted thieno[2,3-d]pyrimidines | - Chloro-acetohydrazide at C4
| Significant cytotoxic effects against multiple cancer cell lines (MCF-7, HepG-2). | nih.gov |
| 3-Sulfa-drug substituted thieno[2,3-d]pyrimidines | - Sulfadoxine or sulfanilamide (B372717) moiety at N3
| Higher anti-breast cancer activity (MCF-7) than Doxorubicin (IC50 values from 22.12 to 29.22 µM). | researchgate.netalliedacademies.org |
| 5,6-Cyclohexyl-thieno[2,3-d]pyrimidines | - Fused cyclohexyl ring at C5-C6 | Generally more active than corresponding 5,6-phenyl derivatives. | mdpi.com |
Anti-inflammatory Activity SAR
Thieno[2,3-d]pyrimidine derivatives also exhibit significant anti-inflammatory properties, often by inhibiting key mediators of the inflammatory cascade such as cyclooxygenase (COX) enzymes and phosphodiesterase 4 (PDE4). rsc.orgrsc.orgresearchgate.net
Key SAR findings for anti-inflammatory activity include:
General Principle: Electron-releasing groups on the pyrimidine ring of the tetrahydrobenzo researchgate.netmdpi.comthieno[2,3-d]pyrimidine system tend to enhance anti-inflammatory activity. rsc.org
Mechanism: Many derivatives exert their effects by inhibiting the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator generated by COX enzymes. rsc.org
PDE4 Inhibition: Novel thieno[2,3-d]pyrimidines containing a fused cyclohexane (B81311) ring have been designed as potent inhibitors of PDE4, an enzyme involved in inflammatory conditions like asthma and COPD. rsc.orgresearchgate.net
Position 3: A series of 3-substituted-2-thioxo-thieno[2,3-d]pyrimidines demonstrated significant in vivo anti-inflammatory activity, comparable to the standard drug diclofenac, by reducing PGE2 levels in blood serum.
Table 2: SAR of Thieno[2,3-d]pyrimidine Derivatives for Anti-inflammatory Activity
| Compound Series | Key Structural Features | Observed Activity/Mechanism | Reference |
|---|---|---|---|
| 3-Substituted-2-thioxo-thieno[2,3-d]pyrimidines | - Thioxo group at C2
| Significant reduction of carrageenan-induced paw edema; decreased PGE2 concentration in blood serum. | |
| Tetrahydrobenzo researchgate.netmdpi.comthieno[2,3-d]pyrimidines | - Fused tetrahydrobenzene ring | Inhibition of NO and inflammatory cytokine secretion; suppression of iNOS and COX-2 expression. | |
| Cyclohexane-fused thieno[2,3-d]pyrimidines | - Fused cyclohexane ring
| Promising inhibitory properties against PDE4B, a key enzyme in inflammation. | rsc.orgresearchgate.net |
| 5-Methyl-6-phenyl-2-thioxothienopyrimidones | - Methyl at C5
| Anti-inflammatory activities comparable to indomethacin. | researchgate.net |
Antimicrobial and Antiviral Activity SAR
The thieno[2,3-d]pyrimidine core is a prominent heterocyclic structure that has been extensively studied for its antimicrobial and antiviral properties. Modifications to this scaffold have led to the identification of key structural features that govern its biological activity.
Antimicrobial Activity:
Research into thieno[2,3-d]pyrimidine derivatives has shown that their antimicrobial activity can be significantly influenced by the nature and position of substituents. mdpi.com Studies on related compounds have indicated that incorporating a benzylcarboxamide fragment into the thieno[2,3-d]pyrimidine structure is beneficial for antimicrobial activity. pensoft.net For instance, a series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides demonstrated notable activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. pensoft.net The SAR for this series indicated that derivatives with either no substituent or small substituents (e.g., methyl or methoxyl groups) in the para-position of the benzyl (B1604629) ring exhibited the highest activity. pensoft.net
Furthermore, the creation of hybrid molecules combining the thieno[2,3-d]pyrimidine moiety with other pharmacologically active heterocycles, such as benzimidazole, has yielded compounds with broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans. mdpi.com Molecular docking studies suggest that these compounds may act by inhibiting tRNA (Guanine37-N1)-methyltransferase (TrmD), a crucial bacterial enzyme. mdpi.compensoft.net
| Compound Class | Key Structural Features | Observed Antimicrobial Activity | Potential Target |
| N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides | Unsubstituted or para-substituted (Me, OMe) benzyl ring | High activity against S. aureus and B. subtilis | TrmD |
| Benzimidazole-thieno[2,3-d]pyrimidine hybrids | S-alkylation of the hybrid molecule | Broad-spectrum activity against Gram-positive, Gram-negative bacteria, and C. albicans | TrmD |
Antiviral Activity:
The pyrimidine scaffold, a core component of the thieno[2,3-d]pyrimidine structure, is fundamental to a class of antiviral agents known as nucleoside analogues. nih.gov These agents often work by being incorporated into the growing viral RNA chain by RNA-dependent RNA polymerase (RdRp), leading to mutagenesis or chain termination. nih.gov While specific SAR studies on 4-Chloro-5-isobutylthieno[2,3-d]pyrimidine for antiviral activity are not extensively detailed in the provided context, the general principles for related pyrimidine derivatives highlight the importance of the core heterocycle. For example, various pyrazolo[3,4-d]pyrimidine nucleosides have shown significant activity against viruses like HSV-2. nih.gov Similarly, pyrimido[4,5-d]pyrimidines have been identified as potential antiviral agents against human coronaviruses (HCoVs), with specific substitutions at the 4 and 7 positions being critical for efficacy. mdpi.com
Estrogen Receptor Agonism SAR
The thieno[2,3-d]pyrimidine core has been identified as a novel chemotype for nonsteroidal estrogen receptor (ER) ligands. nih.gov Targeted screening and subsequent optimization have led to the development of potent ERα agonists.
An efficient three-step synthesis allows for systematic evaluation of the SAR by modifying substituents at various positions of the heterocyclic core. nih.gov A key discovery was a phenolic thieno[2,3-d]pyrimidine that showed affinity for ERα. nih.gov Structure-guided optimization of this initial hit compound led to a series of potent nonsteroidal estrogens. The chemical tractability of this scaffold is advantageous for designing new ER ligands for potential therapeutic applications. nih.gov The interaction with the estrogen receptor is a protein-protein interaction, where the ligand stabilizes a conformation that recruits coactivator proteins. nih.gov
| Scaffold | Modification Strategy | Effect on Activity |
| Thieno[2,3-d]pyrimidine | Introduction of a phenolic group | Confers affinity for Estrogen Receptor α (ERα) |
| Phenolic thieno[2,3-d]pyrimidine | Optimization of substituents on the core | Leads to potent nonsteroidal estrogen agonists |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For complex heterocyclic systems like thieno[2,3-d]pyrimidines, QSAR can be a powerful tool for predicting the activity of novel derivatives and guiding the design of more potent compounds.
While a specific QSAR model for this compound was not detailed, studies on related structures demonstrate the utility of this approach. For example, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to other thienopyrimidine derivatives, such as 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidines, to investigate their cytotoxic activities. nih.gov These models provide insights into how steric, electrostatic, and other physicochemical properties of the molecules influence their biological potency. nih.gov
Similarly, QSAR studies on other complex heterocyclic compounds have utilized various 2D and 3D molecular descriptors to build statistically significant and predictive models using techniques like multiple linear regression (MLR). nih.gov Such models help in understanding the structural requirements for activity and in the rational design of new analogues with improved therapeutic profiles. nih.govnih.gov The application of these computational methods to the this compound scaffold could accelerate the discovery of new drug candidates by prioritizing the synthesis of compounds with the highest predicted activity.
Mechanistic Investigations and Molecular Target Interactions
Receptor Ligand Binding and Modulation (e.g., Estrogen Receptor Alpha)
There is no information regarding the binding or modulation of Estrogen Receptor Alpha (ERα) by 4-Chloro-5-isobutylthieno[2,3-d]pyrimidine. Research into ERα ligands with a thieno[2,3-d]pyrimidine (B153573) core has focused on phenolic derivatives, which are structurally distinct from the specified compound nih.govbiorxiv.org.
Interactions with Cellular Pathways (e.g., Nucleic Acid Metabolism, Respiratory Complex I)
Due to the lack of data on its interaction with enzymes like DHFR, no specific information exists on how this compound might interact with nucleic acid metabolism. Similarly, there is no available information on its potential interactions with the mitochondrial respiratory complex I.
Proposed Mechanisms of Action
While direct and extensive mechanistic studies specifically on this compound are not widely available in public literature, its mechanism of action can be inferred from the well-documented activities of the broader thieno[2,3-d]pyrimidine class of compounds. This structural scaffold is a key pharmacophore in numerous kinase inhibitors, and derivatives have been shown to exhibit potent anticancer activities by targeting various protein kinases involved in cell signaling pathways crucial for tumor growth and proliferation. researchgate.netnih.govmdpi.com
The thieno[2,3-d]pyrimidine core is structurally analogous to the purine (B94841) ring system of adenosine (B11128) triphosphate (ATP). nih.gov This similarity allows many of its derivatives to act as competitive inhibitors at the ATP-binding site of various protein kinases. nih.govnih.gov The specific substitutions on the thieno[2,3-d]pyrimidine ring system are critical in determining the target kinase selectivity and inhibitory potency. The 4-chloro substituent is a common feature in many kinase inhibitors, often serving as a key interaction point within the kinase's active site or as a reactive handle for further chemical modification.
Based on the evidence from related compounds, the proposed mechanisms of action for this compound likely involve the inhibition of one or more protein kinases that play a critical role in cancer cell signaling. The isobutyl group at the 5-position is expected to influence the compound's binding affinity and selectivity for specific kinase targets.
Inhibition of Protein Kinases
The primary proposed mechanism of action for this compound is the inhibition of protein kinases. Several members of the thieno[2,3-d]pyrimidine family have demonstrated significant inhibitory activity against a range of kinases, including but not limited to:
Atypical Protein Kinase C (aPKC): Certain thieno[2,3-d]pyrimidine derivatives have been identified as ATP-competitive inhibitors of aPKC isoforms ι and ζ. nih.govnih.gov These kinases are involved in cellular processes such as cell polarity, proliferation, and survival.
Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer. Thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of PI3K, demonstrating nanomolar potency in some cases. researchgate.net
Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is largely driven by the VEGF signaling pathway. Thieno[2,3-d]pyrimidines have been designed and synthesized as inhibitors of VEGFR-2, a key receptor in this pathway. nih.gov
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. Several thieno[2,3-d]pyrimidine derivatives have shown inhibitory activity against both wild-type and mutant forms of EGFR. nih.gov
The 4-chloro atom on the pyrimidine (B1678525) ring can form important hydrogen bonds or other interactions with amino acid residues in the hinge region of the kinase ATP-binding pocket. The 5-isobutyl group, being a hydrophobic moiety, likely occupies a hydrophobic pocket within the active site, contributing to the binding affinity and potentially influencing the selectivity of the compound for certain kinases over others.
Molecular Docking Studies on Related Compounds
Molecular docking studies performed on various 4-substituted thieno[2,3-d]pyrimidines have provided insights into their binding modes with different kinases. For instance, docking simulations of related compounds with the DHPS enzyme have been used to understand their antibacterial activity, indicating the versatility of this scaffold in targeting different enzymes. nih.gov In the context of anticancer activity, docking studies of thieno[2,3-d]pyrimidine derivatives in the ATP-binding site of kinases like VEGFR-2 have shown that the thienopyrimidine core mimics the adenine (B156593) part of ATP, while substituents at various positions, including the 4-position, form specific interactions that determine the inhibitory potency. nih.gov
While specific docking data for this compound is not available, it is reasonable to propose a similar binding mode where the thieno[2,3-d]pyrimidine core anchors the molecule in the ATP-binding site, and the 4-chloro and 5-isobutyl groups fine-tune the interactions and selectivity.
Data from Related Thieno[2,3-d]pyrimidine Derivatives
To further support the proposed mechanisms, the following table summarizes the inhibitory activities of some representative thieno[2,3-d]pyrimidine derivatives against various cancer-related targets.
| Compound Class | Target Kinase | Observed Activity | Reference |
| Tricyclic thieno[2,3-d]pyrimidines | aPKCζ | IC50 in the micromolar range | nih.gov |
| Thieno[2,3-d]pyrimidine derivatives | PI3K | Nanomolar potency | researchgate.net |
| 5-Arylthieno[2,3-d]pyrimidines | FGFR1 | High inhibitory activity | mdpi.com |
| 4-Amino-thieno[2,3-d]pyrimidines | VEGFR/KDR, PDGFR | IC50 of 3 nM for the most active derivative | mdpi.com |
| Thieno[2,3-d]pyrimidine derivatives | VEGFR-2 | IC50 of 0.23 µM for a highly active compound | nih.gov |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 4-Chloro-5-isobutylthieno[2,3-d]pyrimidine, docking simulations are crucial for understanding its potential as a therapeutic agent by elucidating its interactions with biological targets.
Molecular docking simulations can predict how this compound fits into the active site of a target protein. For instance, studies on similar thieno[2,3-d]pyrimidine (B153573) derivatives have used docking to understand their binding to enzymes like EGFR and PI3K. nih.gov The docking results for this compound would likely reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the binding pocket of a target protein. The orientation and conformation of the isobutyl group and the chloro substituent would be critical in determining the precise binding mode.
Beyond predicting the binding pose, molecular docking can also provide a quantitative estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). For related pyrimidine (B1678525) derivatives, docking studies have been used to identify compounds with high binding affinities for their targets. mdpi.com For this compound, a lower binding energy would suggest a more stable ligand-protein complex and potentially higher inhibitory activity. These estimated affinities are valuable for prioritizing compounds for further experimental testing.
Quantum Chemical Calculations and Conformational Analysis (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For this compound, DFT calculations can provide a wealth of information.
DFT can be used to optimize the molecular geometry of this compound, determining the most stable three-dimensional conformation. nih.gov This is crucial as the biological activity of a molecule is highly dependent on its shape. Furthermore, DFT calculations can elucidate the electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
In Silico Predictions for Absorption, Distribution, Metabolism, and Excretion (ADME)
In silico ADME predictions are vital for assessing the drug-like properties of a compound early in the drug discovery pipeline, helping to reduce the likelihood of late-stage failures. nih.gov Various computational models can predict the ADME profile of this compound.
These predictions are based on the molecule's structural features and physicochemical properties. For instance, parameters such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are calculated and used to predict oral bioavailability and cell permeability. nih.gov Studies on similar heterocyclic compounds have successfully used in silico tools to predict their ADME profiles, guiding the selection of candidates with favorable pharmacokinetic properties. mdpi.com
Table 1: Predicted ADME Properties for a Representative Thieno[2,3-d]pyrimidine Derivative
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | < 500 g/mol | Good oral bioavailability |
| LogP | 2-5 | Optimal for cell permeability |
| H-bond Donors | < 5 | Good membrane permeability |
| H-bond Acceptors | < 10 | Good membrane permeability |
| TPSA | < 140 Ų | Good oral bioavailability |
Ligand Efficiency and Lipophilicity Efficiency Analyses
Ligand efficiency (LE) and lipophilic efficiency (LLE) are metrics used to assess the quality of a compound as a potential drug candidate. They relate the potency of a compound to its size and lipophilicity, respectively.
Ligand Efficiency (LE): This metric is calculated as the binding energy per heavy atom. A higher LE value is desirable as it indicates that the compound achieves its potency with a smaller number of atoms, suggesting a more efficient binding. nih.gov
Lipophilic Efficiency (LLE): This is calculated as the pIC50 (or pKi) minus the logP of the compound. A higher LLE indicates that the compound achieves its potency without excessive lipophilicity, which can be associated with poor solubility and other undesirable properties. nih.gov
For this compound, calculating these efficiencies would provide insights into its drug-like potential and guide further optimization.
Virtual Screening and Rational Drug Design Approaches
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov If this compound were identified as a hit from a screening campaign, its thieno[2,3-d]pyrimidine core could be used as a scaffold for virtual screening to find other potential binders.
Rational drug design, on the other hand, involves the design of new molecules with a specific biological function based on the knowledge of the target's three-dimensional structure. nih.gov The computational data gathered for this compound, such as its binding mode from docking studies and its electronic properties from DFT calculations, would be invaluable for the rational design of new, more potent, and selective analogs.
Research Potential and Future Directions for 4 Chloro 5 Isobutylthieno 2,3 D Pyrimidine Research
Exploration of Expanded Therapeutic Applications
The thieno[2,3-d]pyrimidine (B153573) core is a versatile pharmacophore, with derivatives demonstrating a wide range of biological activities. This suggests that 4-Chloro-5-isobutylthieno[2,3-d]pyrimidine could have therapeutic potential in several areas.
Anticancer Activity: A significant body of research has focused on the anticancer properties of thienopyrimidine derivatives. bioengineer.orgesisresearch.orgnih.govisomorphiclabs.com These compounds have been shown to act as inhibitors of various protein kinases, which are crucial for cancer cell growth and proliferation. criteriuminc.comnih.gov For instance, derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. rsc.orgascopubs.orgresearchgate.net Others have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Aurora kinases. acs.orgyale.eduuva.nl The presence of the chloro and isobutyl groups on the this compound molecule could modulate its kinase inhibitory profile, making it a candidate for development as a targeted anticancer agent.
Antimicrobial and Antifungal Activity: Thienopyrimidine derivatives have also been investigated for their antimicrobial and antifungal properties. acs.orgeuropa.eubmj.comyoutube.comresearchgate.netbiospace.com Some have demonstrated significant activity against various bacterial and fungal strains. The unique structural features of this compound could allow it to interfere with microbial processes, opening up avenues for its development as a novel anti-infective agent.
Other Potential Applications: The therapeutic potential of thienopyrimidines extends beyond oncology and infectious diseases. They have been explored as anti-inflammatory agents, phosphodiesterase (PDE4) inhibitors, and for the treatment of various other conditions. uni-heidelberg.de Further screening of this compound could uncover novel therapeutic applications.
| Therapeutic Area | Mechanism of Action | Key Targets | References |
|---|---|---|---|
| Anticancer | Kinase Inhibition, Anti-proliferative | VEGFR-2, EGFR, Aurora Kinases, PI3K | bioengineer.orgesisresearch.orgnih.govisomorphiclabs.comcriteriuminc.comnih.govrsc.orgascopubs.orgresearchgate.netacs.orgyale.eduuva.nl |
| Antimicrobial | Inhibition of bacterial growth | Various bacterial enzymes | europa.eubmj.comyoutube.comresearchgate.netbiospace.com |
| Antifungal | Inhibition of fungal growth | Piricularia oryzae | acs.org |
| Anti-inflammatory | Modulation of inflammatory pathways | Not specified | |
| Other | PDE4 Inhibition | Phosphodiesterase 4 | uni-heidelberg.de |
Development of Novel Synthetic Methodologies
The synthesis of the thieno[2,3-d]pyrimidine scaffold is well-established, with several efficient methods reported in the literature. A common and versatile approach is the Gewald reaction , which allows for the construction of the thiophene (B33073) ring from a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur. uni-heidelberg.de The resulting 2-aminothiophene-3-carbonitrile (B183302) is a key intermediate that can be cyclized to form the thieno[2,3-d]pyrimidine core.
Future research in this area could focus on developing more sustainable and efficient synthetic routes to this compound and its derivatives. This could involve the use of green chemistry principles, such as solvent-free reactions, microwave-assisted synthesis, and the use of reusable catalysts. Additionally, the development of novel methods for the functionalization of the thienopyrimidine core would allow for the creation of diverse libraries of compounds for biological screening.
Advanced Structure-Based Drug Design Initiatives
Structure-based drug design is a powerful tool for the development of potent and selective inhibitors of biological targets. This approach has been successfully applied to the design of thienopyrimidine-based drugs.
Molecular Docking and SAR Studies: Molecular docking studies can be used to predict the binding mode of this compound to its target proteins, providing insights into the key interactions that are responsible for its biological activity. uva.nl This information can then be used to guide the design of new derivatives with improved potency and selectivity. Structure-activity relationship (SAR) studies, which involve systematically modifying the structure of the compound and evaluating the effect on its biological activity, are also crucial for optimizing the lead compound. ascopubs.orgresearchgate.net
Computational and In Silico Screening: The use of computational methods, such as virtual screening and quantitative structure-activity relationship (QSAR) modeling, can accelerate the drug discovery process. youtube.com These techniques can be used to screen large libraries of virtual compounds and identify those that are most likely to be active, reducing the time and cost of experimental screening.
Identification of Undiscovered Biological Targets
While a number of biological targets for thienopyrimidines have been identified, there is still potential to discover new targets and, consequently, new therapeutic applications.
Target Identification Strategies: A variety of experimental and computational approaches can be used to identify the biological targets of this compound. These include affinity chromatography, in which the compound is used as a bait to pull down its binding partners from a cell lysate, and computational methods, such as inverse docking, which can be used to predict the potential targets of a compound based on its structure.
Exploring New Therapeutic Areas: The identification of new biological targets could lead to the expansion of the therapeutic applications of this compound. For example, if the compound is found to inhibit a novel target involved in a particular disease, it could be developed as a first-in-class treatment for that condition.
| Target Class | Specific Target | Therapeutic Relevance | References |
|---|---|---|---|
| Protein Kinases | VEGFR-2, EGFR, Aurora Kinases, PI3K | Cancer | criteriuminc.comrsc.orgascopubs.orgresearchgate.netacs.orgyale.eduuva.nl |
| Phosphodiesterases | PDE4 | Inflammatory Diseases | uni-heidelberg.de |
| Bacterial Enzymes | Respiratory Complex I (NuoD) | Bacterial Infections (H. pylori) |
Collaborative and Interdisciplinary Research Frameworks
The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. The future development of this compound will benefit from the establishment of research frameworks that bring together experts from various fields.
Academic-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can accelerate the translation of basic research findings into new medicines. criteriuminc.comacs.orguni-heidelberg.de These partnerships can provide access to resources, expertise, and funding that may not be available to individual research groups.
Consortia and Networks: The formation of research consortia and networks can facilitate the sharing of data, resources, and expertise among researchers working on thienopyrimidines and related compounds. rsc.orgascopubs.org These collaborative efforts can help to address common challenges and accelerate progress in the field.
Interdisciplinary Research Teams: The successful development of new drugs requires the integration of knowledge and expertise from a variety of disciplines, including chemistry, biology, pharmacology, and medicine. bmj.comyoutube.com The formation of interdisciplinary research teams will be essential for unlocking the full therapeutic potential of this compound.
Q & A
Q. What are the optimized synthetic routes for 4-chloro-5-isobutylthieno[2,3-d]pyrimidine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions. A common approach is:
- Step 1 : Preparation of a thienopyrimidine precursor via cyclization of substituted pyrimidines with sulfur-containing intermediates.
- Step 2 : Chlorination at the 4-position using reagents like POCl₃ or PCl₅ under reflux conditions (70–100°C) .
- Step 3 : Introduction of the isobutyl group via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .
Key variables : Reaction time, solvent polarity (e.g., DMF vs. THF), and stoichiometry of chlorinating agents critically affect yield. For example, excess POCl₃ improves chlorination efficiency but may degrade the product if not quenched properly .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- Chromatography : HPLC or GC-MS with a C18 column and acetonitrile/water mobile phase resolves impurities (<2% threshold) .
- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 2.5–3.0 ppm for isobutyl CH₂ groups; δ 160–165 ppm for pyrimidine carbons). IR detects functional groups (e.g., C-Cl stretch at 550–600 cm⁻¹) .
- Elemental analysis : Matches calculated vs. observed C, H, N, and Cl percentages (±0.3% tolerance) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound derivatives across kinase inhibition assays?
Discrepancies often arise from:
- Assay conditions : ATP concentration variations (1–10 µM) alter IC₅₀ values. Use standardized Kinase-Glo® luminescent assays to minimize variability .
- Structural analogs : Substitution at the 5-position (e.g., isobutyl vs. ethyl) impacts binding pocket interactions. Molecular docking (AutoDock Vina) identifies steric clashes or hydrogen-bonding mismatches .
- Cellular context : Off-target effects in cell-based vs. enzyme assays. Combine siRNA knockdowns with compound treatment to isolate target-specific activity .
Q. How can microwave-assisted synthesis improve the scalability of this compound derivatives?
Microwave irradiation (100–150°C, 300 W) reduces reaction times by 50–70% compared to conventional heating. For example:
- Cyclization steps : Achieve >90% yield in 10–15 minutes vs. 2 hours under reflux .
- Chlorination : POCl₃-mediated reactions show 20% higher efficiency with microwave dielectric heating due to uniform temperature distribution .
Limitations : Scale-up requires specialized reactors (e.g., Biotage Initiator+), and safety protocols for handling volatile reagents under pressure .
Q. What computational methods predict the binding affinity of this compound to kinase targets like FAK or CHK1?
- Molecular dynamics (MD) simulations : GROMACS or AMBER trajectories (10–100 ns) assess stability of ligand-protein complexes. Focus on RMSD (<2 Å) and binding free energy (MM/PBSA calculations) .
- QSAR models : Use descriptors like logP, polar surface area, and electrostatic potential to correlate structural features with inhibitory activity (R² > 0.85) .
- Fragment-based design : Replace the isobutyl group with bioisosteres (e.g., cyclopropyl) to enhance solubility without sacrificing affinity .
Q. How do substituent modifications at the 5-position influence the pharmacokinetic profile of thieno[2,3-d]pyrimidine derivatives?
- Lipophilicity : Isobutyl groups increase logP by ~0.5 units vs. methyl, improving membrane permeability but reducing aqueous solubility. Balance via PEGylation or prodrug strategies .
- Metabolic stability : CYP3A4-mediated oxidation of branched alkyl groups (e.g., isobutyl → tert-butyl) slows clearance. Use hepatocyte microsome assays to identify metabolically resistant analogs .
Methodological Considerations
Q. How are magnetically recoverable nanocatalysts employed in thieno[2,3-d]pyrimidine synthesis?
Q. What safety protocols are critical for handling chlorinated intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
